

Benchmarking Enpp-1-IN-20: A Comparative Guide to Preclinical ENPP1 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enpp-1-IN-26*

Cat. No.: *B15575620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical target in immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial negative regulator of innate immunity. Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of Enpp-1-IN-20 against other well-characterized preclinical ENPP1 inhibitors, supported by experimental data.

Dual Mechanism of ENPP1 Inhibition

ENPP1 inhibitors enhance anti-tumor immunity through a dual mechanism of action. Firstly, they block the hydrolysis of cGAMP, leading to its accumulation in the tumor microenvironment and subsequent activation of the STING pathway in immune cells. This triggers the production of type I interferons and other pro-inflammatory cytokines, fostering a robust anti-cancer immune response. Secondly, ENPP1 is involved in the conversion of ATP to the immunosuppressive molecule adenosine. By inhibiting ENPP1, these compounds also reduce adenosine levels, further contributing to a more favorable anti-tumor microenvironment.

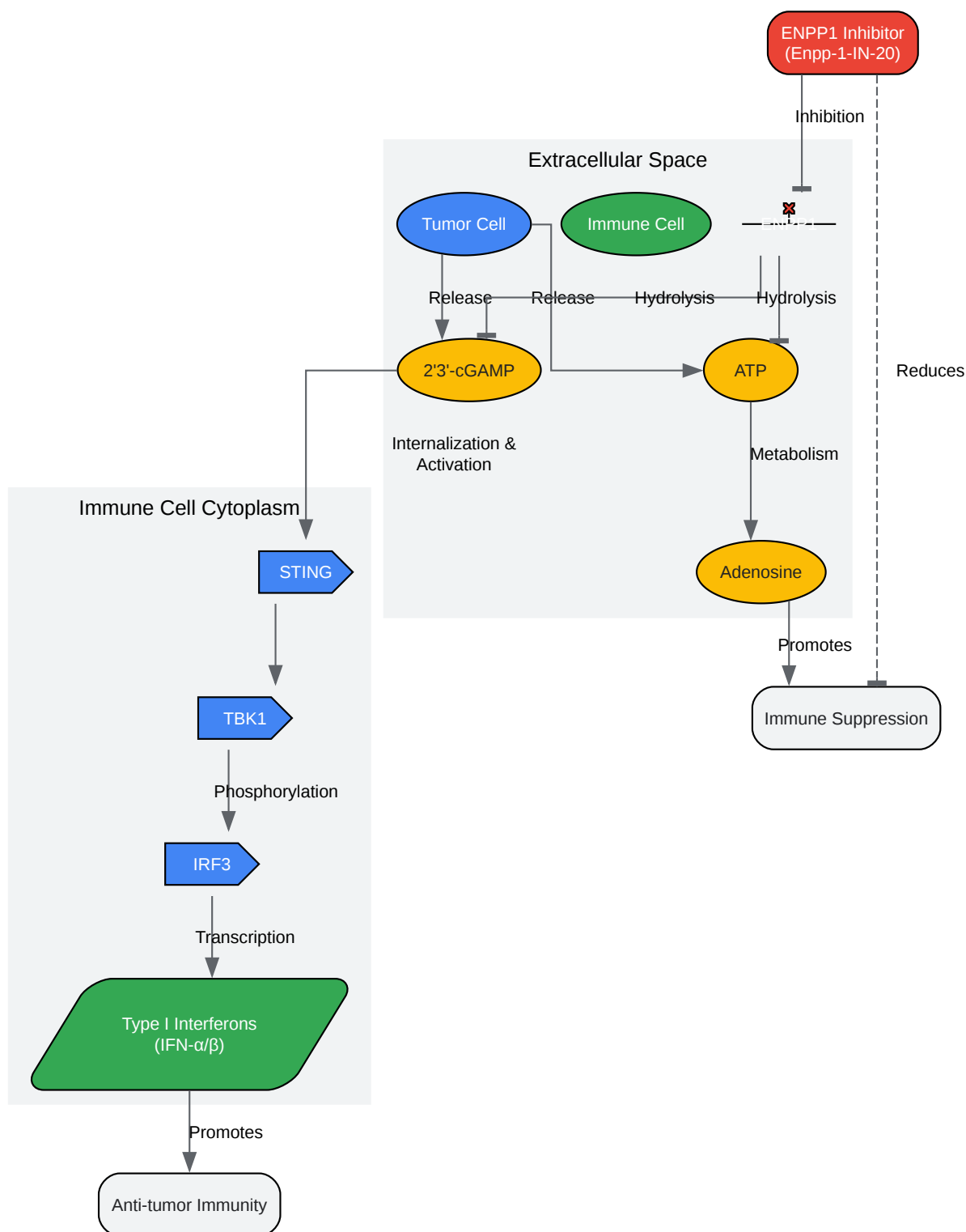
Quantitative Comparison of ENPP1 Inhibitors

The following tables summarize the in vitro potency and preclinical in vivo efficacy of Enpp-1-IN-20 and other notable ENPP1 inhibitors.

Inhibitor	Target	IC50 / Ki	Cell-Based Assay Performance	Reference(s)
Enpp-1-IN-20	ENPP1	IC50 = 0.09 nM	IC50 = 8.8 nM	[1]
ISM5939	ENPP1	IC50 = 0.63 nM (cGAMP hydrolysis)	Potent IFN β induction in human and mouse cell lines.	[2][3]
MV-626	ENPP1	Potent and selective (specific values not publicly available)	Enhances STING activation by DNA-mediated cGAS activation or exogenous cGAMP.	[4][5][6]
SR-8314	ENPP1	Ki = 0.079 μ M	Significant increase in IFN β , ISG15, and CXCL10 gene expression in THP1 cells.	[7][8]
RBS2418	ENPP1	Ki = 0.14 nM (cGAMP hydrolysis), Ki = 0.13 nM (ATP hydrolysis)	Potent inhibition in human serum.	[9]
Enpp-1-IN-19	ENPP1	IC50 = 68 nM (cGAMP hydrolysis)	Enhances STING-mediated type I interferon responses.	[10]
Compound 4e	ENPP1	IC50 = 0.188 μ M	IC50 = 0.732 μ M in MDA-MB-231 cells.	[11]

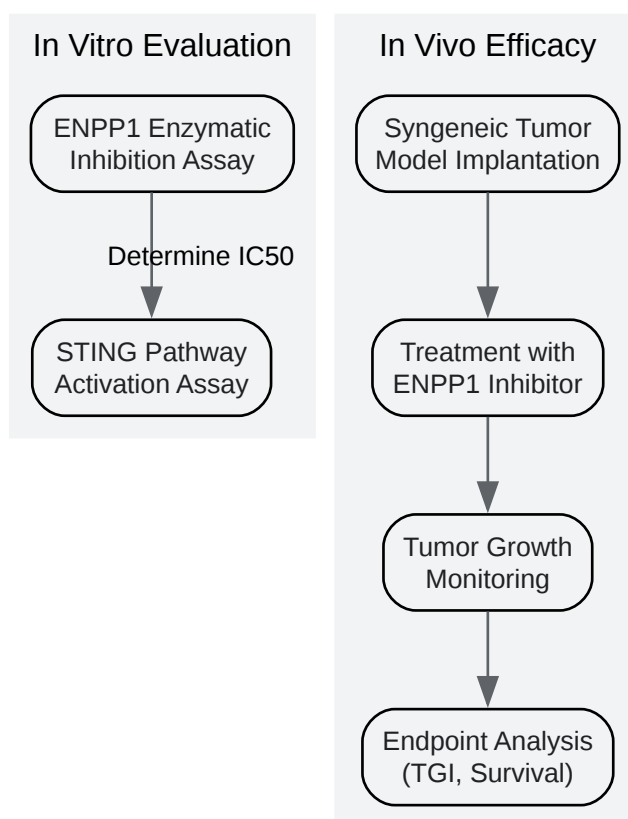
Inhibitor	Cancer Model	Monotherapy Efficacy (Tumor Growth Inhibition - TGI)	Combination Therapy	Combination Efficacy (TGI)	Reference(s)
ISM5939	MC38 Syngeneic Mouse Model	67% (single dose)	Anti-PD-L1 Antibody	Dose-dependent tumor regression; tumor-free animals observed.	[2]
MV-626	Panc02-SIY Syngeneic Mouse Model	Tumor growth delay.	Radiation Therapy	Significantly increased overall survival; durable tumor cures.	[4]
SR-8314	Syngeneic Murine Tumor Model	Anti-tumor activity observed.	Not specified.	Not specified.	[7]
RBS2418	Hepa1-6 and GL261-luc Syngeneic Mouse Models	Significant reduction of tumor growth and prolongation of survival.	Not specified.	Not specified.	[9]
Enpp-1-IN-19	CT26 Syngeneic Mouse Model	Inhibits tumor growth.	Anti-PD-L1 Antibody	Increased anti-PD-L1 responses.	[10]

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ENPP1 | Insilico Medicine [insilico.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 5. MV-626, a potent and selective inhibitor of ENPP1 enhances STING activation and augments T-cell mediated anti-tumor activity in vivo | Semantic Scholar [semanticscholar.org]

- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Enpp-1-IN-20: A Comparative Guide to Preclinical ENPP1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575620#benchmarking-enpp-1-in-26-against-known-research-chemicals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com